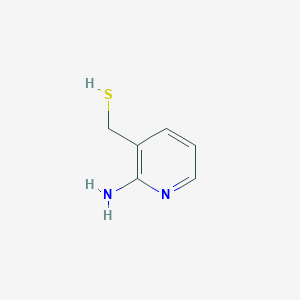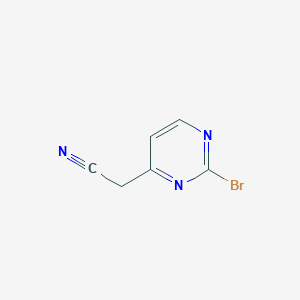![molecular formula C12H15NOS B13108381 2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)
2-Pentylbenzo[d]isothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentylbenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisothiazolones. This compound is characterized by a benzene ring fused to an isothiazolone ring, with a pentyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylbenzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions often include the use of copper iodide and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentylbenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazolone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazolone rings.
Applications De Recherche Scientifique
2-Pentylbenzo[d]isothiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pentylbenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of signal transduction processes and the alteration of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A related compound with a similar structure but lacks the pentyl group and the isothiazolone ring.
Isothiazole: Another related compound with a similar ring structure but different functional groups.
Uniqueness
2-Pentylbenzo[d]isothiazol-3(2H)-one is unique due to its specific structural features, such as the pentyl group and the isothiazolone ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H15NOS |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
2-pentyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H15NOS/c1-2-3-6-9-13-12(14)10-7-4-5-8-11(10)15-13/h4-5,7-8H,2-3,6,9H2,1H3 |
Clé InChI |
UALOUGGZTAKDCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)


![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)




